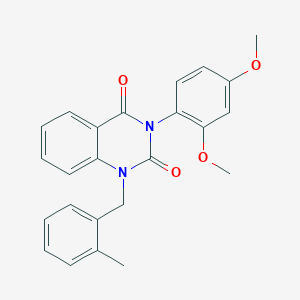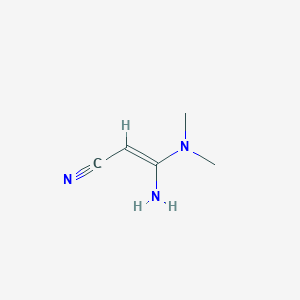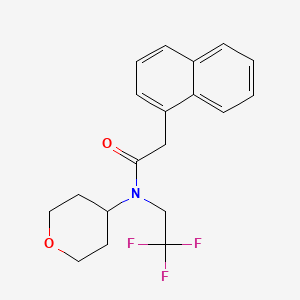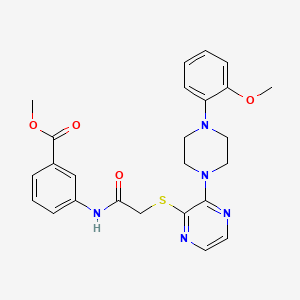
1-(5-(2,5-dichlorophenyl)-3-(2,5-dimethylfuran-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(2,5-dichlorophenyl)-3-(2,5-dimethylfuran-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C17H16Cl2N2O2 and its molecular weight is 351.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of related compounds involves the condensation of chalcones with hydrazine hydrate, leading to a series of derivatives characterized by their elemental analyses and spectral studies. These compounds have been synthesized to explore their structural properties and reactivity as part of the development of novel pharmacological agents (Bhoot, Khunt, & Parekh, 2011).
Antimicrobial and Anticancer Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial and anticancer activities. For instance, novel pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity, with some compounds displaying higher anticancer activity than the reference drug, doxorubicin, and demonstrating good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antitubercular Agents
Compounds related to 1-(5-(2,5-dichlorophenyl)-3-(2,5-dimethylfuran-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone have been explored for their potential as antitubercular agents. The synthesized compounds were screened for their antibacterial, antifungal, and specifically antitubercular activity, indicating the potential application of these compounds in treating tuberculosis (Bhoot, Khunt, & Parekh, 2011).
Structural Analysis
Structural elucidation and characterization of these compounds involve advanced techniques like X-ray diffraction, NMR, and mass spectrometry to understand their molecular geometry, stability, and potential interaction sites for biological activity. Studies include the detailed structural analysis of derivatives to assess their conformational preferences and interactions in the solid state, contributing to the understanding of their biological activities (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Molecular Docking and SAR Study
Molecular docking and structure-activity relationship (SAR) studies have been employed to predict the binding affinities and interaction patterns of these compounds with biological targets. Such studies are crucial for the rational design of compounds with enhanced biological activities, including the inhibition of specific enzymes or receptors involved in disease pathogenesis (ShanaParveen, Al-Alshaikh, Panicker, El-Emam, Narayana, Saliyan, Sarojini, & Alsenoy, 2016).
Propriétés
IUPAC Name |
1-[3-(2,5-dichlorophenyl)-5-(2,5-dimethylfuran-3-yl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-9-6-13(10(2)23-9)16-8-17(21(20-16)11(3)22)14-7-12(18)4-5-15(14)19/h4-7,17H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNSETQGXHMSRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN(C(C2)C3=C(C=CC(=C3)Cl)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

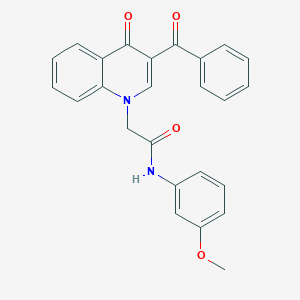
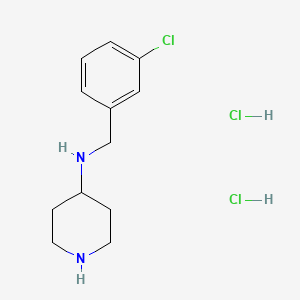
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2814809.png)
![N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]prop-2-enamide](/img/structure/B2814810.png)
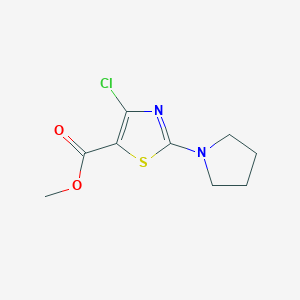
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2814812.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2814816.png)

![N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide](/img/structure/B2814820.png)
